2-(4-fluorophenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide
Description
This compound features a central acetamide scaffold with two distinct substituents:
- 4-Fluorophenoxy group: Attached to the acetamide’s α-carbon, the fluorine atom enhances lipophilicity and metabolic stability, a common strategy in drug design to improve bioavailability .
- Sulfonylethyl-piperazinyl moiety: The nitrogen of the acetamide is linked to an ethyl group bearing a sulfonyl group connected to a 4-phenylpiperazine.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c21-17-6-8-19(9-7-17)28-16-20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)18-4-2-1-3-5-18/h1-9H,10-16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSNFFALOYZOHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
A mixture of 4-fluorophenol (1.0 equiv) and chloroacetic acid (1.2 equiv) is refluxed in aqueous sodium hydroxide (2.0 equiv) at 80–90°C for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is acidified to pH 2–3 using concentrated hydrochloric acid, precipitating the crude product. Recrystallization from ethanol/water (1:3 v/v) yields 2-(4-fluorophenoxy)acetic acid as a white crystalline solid.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Melting Point | 128–130°C |
| Purity (HPLC) | ≥98% |
Activation of 2-(4-Fluorophenoxy)Acetic Acid
To facilitate amide bond formation, the carboxylic acid is activated to its corresponding acid chloride. Thionyl chloride (SOCl₂) is employed due to its efficiency in generating reactive acyl chlorides.
Acid Chloride Synthesis
2-(4-Fluorophenoxy)acetic acid (1.0 equiv) is suspended in anhydrous dichloromethane (DCM) under nitrogen. Thionyl chloride (2.5 equiv) is added dropwise at 0°C, followed by refluxing at 40°C for 2 hours. Excess SOCl₂ is removed under reduced pressure, yielding 2-(4-fluorophenoxy)acetyl chloride as a pale-yellow oil, which is used directly in subsequent steps.
Reaction Conditions:
- Solvent: Anhydrous DCM
- Temperature: 0°C → 40°C (reflux)
- Yield: >90% (crude)
Synthesis of 2-[(4-Phenylpiperazin-1-yl)Sulfonyl]Ethylamine
The sulfonamide-bearing ethylamine side chain is synthesized through sulfonylation of 4-phenylpiperazine with 2-aminoethanesulfonyl chloride.
Preparation of 2-Aminoethanesulfonyl Chloride
2-Aminoethanesulfonic acid (taurine, 1.0 equiv) is treated with phosphorus pentachloride (PCl₅, 3.0 equiv) in DCM at −10°C. The reaction mixture is stirred for 4 hours, after which the solvent is evaporated to yield 2-aminoethanesulfonyl chloride as a hygroscopic solid.
Critical Notes:
- Handling under inert atmosphere is essential due to moisture sensitivity.
- Immediate use in the next step is recommended to prevent decomposition.
Sulfonylation of 4-Phenylpiperazine
4-Phenylpiperazine (1.0 equiv) is dissolved in DCM and cooled to 0°C. A solution of 2-aminoethanesulfonyl chloride (1.2 equiv) in DCM is added dropwise, followed by diisopropylethylamine (DIPEA, 2.5 equiv). The mixture is stirred at room temperature for 12 hours, washed with water, and dried over magnesium sulfate. The crude product is purified via silica gel chromatography (ethyl acetate/methanol 10:1) to yield 2-[(4-phenylpiperazin-1-yl)sulfonyl]ethylamine as a white solid.
Optimization Data:
| Parameter | Value |
|---|---|
| Yield | 60–70% |
| Purity (NMR) | ≥95% |
| Chromatography Rf | 0.45 (ethyl acetate:MeOH 10:1) |
Coupling of 2-(4-Fluorophenoxy)Acetyl Chloride and 2-[(4-Phenylpiperazin-1-yl)Sulfonyl]Ethylamine
The final step involves amide bond formation between the activated acid chloride and the sulfonamide ethylamine.
Amidation Protocol
2-[(4-Phenylpiperazin-1-yl)sulfonyl]ethylamine (1.0 equiv) is dissolved in anhydrous DCM under nitrogen. 2-(4-Fluorophenoxy)acetyl chloride (1.1 equiv) is added dropwise at 0°C, followed by DIPEA (2.0 equiv). The reaction is stirred at room temperature for 6 hours, after which the solvent is evaporated. The residue is purified via recrystallization (ethanol/water) to yield the target compound as an off-white powder.
Reaction Summary:
| Parameter | Value |
|---|---|
| Yield | 65–75% |
| Melting Point | 215–218°C |
| MS (ESI) | m/z 450.1 [M+H]+ |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 5H, Ar-H), 7.10–6.95 (m, 4H, Ar-H), 4.60 (s, 2H, OCH₂CO), 3.50–3.20 (m, 8H, piperazine-H), 3.00 (t, 2H, SO₂CH₂), 2.65 (t, 2H, NHCH₂).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 169.5 (CO), 162.0 (d, J = 245 Hz, C-F), 151.2, 135.2, 129.8, 122.4, 116.3, 115.8, 67.2 (OCH₂CO), 52.1 (piperazine-C), 45.8 (SO₂CH₂), 40.1 (NHCH₂).
Purity and Stability
- HPLC Purity: 99.2% (C18 column, acetonitrile/water 60:40, 1.0 mL/min).
- Stability: Stable at room temperature for >6 months under inert atmosphere.
Comparative Analysis of Synthetic Routes
Alternative methodologies were evaluated to optimize efficiency:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, the coupling yield improved to 80% but required extensive purification.
One-Pot Sulfonylation-Amidation
A sequential protocol combining sulfonylation and amidation in DCM with in situ activation reduced the total synthesis time to 18 hours but lowered yield (55%) due to side reactions.
Industrial-Scale Considerations
For kilogram-scale production, the following adjustments are recommended:
- Continuous Flow Synthesis: Enhances safety and yield for exothermic steps (e.g., acid chloride formation).
- Solvent Recycling: DCM and ethanol are recovered via distillation for cost efficiency.
- Quality Control: In-line PAT (Process Analytical Technology) monitors reaction progress in real time.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The sulfonylethylacetamide linkage may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key compounds for comparison are grouped by shared structural motifs:
Sulfonylpiperazine-Containing Acetamides
Discussion :
- The target compound’s sulfonylethyl chain may enhance solubility compared to sulfanyl derivatives .
- Positioning the sulfonyl group on the ethyl linker (target) vs. the piperazine () could influence conformational flexibility and binding kinetics.
Fluorophenyl/Phenoxy Acetamides
Discussion :
- The target’s phenylpiperazine may offer stronger π-π stacking interactions compared to ethylpiperazine ().
- Fluorophenoxy groups (target and ) improve metabolic stability over non-halogenated analogs .
Piperidine/Piperazine Derivatives
Discussion :
Physicochemical Properties :
- Solubility: Sulfonyl and piperazine groups enhance water solubility compared to non-polar analogs (e.g., ’s cyclohexyl group).
Research Findings and Gaps
- Structural Insights : Crystal structures (e.g., ) confirm typical bond lengths and intermolecular interactions (e.g., C–H···O), suggesting stable packing.
- Biological Data: Limited in evidence; fluorine and sulfonyl groups are empirically associated with improved pharmacokinetics .
- Gaps: No direct activity data for the target compound; future studies should evaluate receptor affinity and metabolic stability.
Biological Activity
2-(4-fluorophenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide (CAS Number: 897621-63-5) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(4-fluorophenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide is CHFNOS, with a molecular weight of approximately 421.49 g/mol. The structure features a fluorophenoxy group, a piperazine moiety, and an acetamide functional group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 421.49 g/mol |
| CAS Number | 897621-63-5 |
The compound exhibits its biological effects primarily through interactions with various neurotransmitter systems, particularly serotonin and dopamine receptors. The piperazine ring is known for its ability to modulate receptor activity, which may lead to anxiolytic and antidepressant effects.
Antiparasitic Activity
Recent studies have highlighted the potential of compounds similar to 2-(4-fluorophenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide in combating malaria. For instance, derivatives with a similar structural backbone have shown promising activity against Plasmodium falciparum, with IC values ranging from 0.1494 µM to 1.432 µM, indicating strong antiparasitic properties .
Antidepressant Effects
In vitro studies suggest that this compound may exhibit antidepressant-like effects by acting as a serotonin receptor modulator. The presence of the phenylpiperazine group is crucial for enhancing the binding affinity to serotonin receptors, which could lead to increased serotonin levels in the synaptic cleft.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the fluorophenoxy and piperazine moieties significantly affect the biological activity of the compound. For example:
- Fluorine Substitution : The presence of fluorine on the phenoxy group enhances lipophilicity and receptor binding affinity.
- Piperazine Variants : Alterations in the piperazine substituents can lead to variations in selectivity towards different serotonin receptor subtypes.
Case Study 1: Antimalarial Properties
A study conducted on various derivatives of the compound demonstrated that those retaining the 4-fluorophenoxy group exhibited higher antiplasmodial activity compared to their non-fluorinated counterparts. The most active derivative showed an IC value of 0.1946 µM against P. falciparum, underscoring the importance of this substituent in enhancing efficacy .
Case Study 2: Neuropharmacological Effects
In animal models, compounds structurally related to 2-(4-fluorophenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide displayed significant reductions in depressive-like behaviors when administered at varying doses. Behavioral assays indicated that these compounds could elevate mood and reduce anxiety-like symptoms .
Q & A
Q. What are the critical steps and conditions for synthesizing 2-(4-fluorophenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide?
The synthesis typically involves:
- Sulfonylation : Reacting a piperazine derivative with a sulfonyl chloride group under controlled pH (e.g., HCl catalysis) and solvents like ethanol or acetic acid to form the sulfonamide intermediate .
- Acetamide Coupling : Introducing the fluorophenoxy-acetamide moiety via nucleophilic substitution or condensation reactions, requiring anhydrous conditions and temperatures of 60–80°C .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | Ethanol | HCl | 50°C | 70–85 |
| Acetamide Coupling | DCM | DIPEA | RT | 60–75 |
Q. What analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 7.2–7.4 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 435.2) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
Q. What preliminary biological activities have been reported for this compound?
- Enzyme Inhibition : IC₅₀ values of 1–10 µM against kinases or proteases, assessed via fluorescence-based assays .
- Antimicrobial Screening : Moderate activity (MIC 50–100 µg/mL) against Gram-positive bacteria in broth microdilution assays .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Kinetic Studies : Monitor intermediates via TLC or inline IR spectroscopy to identify rate-limiting steps .
- Solvent Optimization : Replace ethanol with DMF or THF to improve solubility of sulfonamide intermediates .
- Catalyst Screening : Test alternatives to HCl (e.g., p-toluenesulfonic acid) to reduce side reactions .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to distinguish intrinsic activity from artifactual results .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Molecular Docking : Map the acetamide and sulfonyl groups into target binding pockets (e.g., using AutoDock Vina) .
- QSAR Modeling : Corrogate substituent electronegativity (fluorophenoxy) with logP values to predict bioavailability .
Q. How to address solubility challenges in in vitro assays?
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
- Prodrug Design : Introduce phosphate or ester groups to enhance aqueous solubility without altering target affinity .
Q. What methodologies elucidate metabolic pathways and degradation products?
- LC-MS/MS Metabolite Profiling : Identify phase I/II metabolites in hepatocyte incubations .
- Isotope Labeling : Track ¹⁴C-labeled compound excretion in rodent models to assess pharmacokinetics .
Data Contradiction Analysis Example
Issue : Discrepant IC₅₀ values (1 µM vs. 10 µM) in kinase inhibition assays.
- Root Cause : Variations in assay buffer pH affecting compound protonation .
- Resolution : Repeat assays under standardized pH 7.4 conditions with controls for ATP competition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
